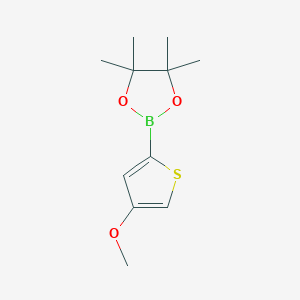

2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxythiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or chromatography, to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative examples include:

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

-

Additives like K₃PO₄ enhance reaction efficiency by stabilizing the palladium intermediate .

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution reactions:

| Reaction | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Halogenation | NBS or Cl₂ | DCM, 0°C | 5-Halo-4-methoxythiophene derivatives |

Demethylation

Methoxy groups can be cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | DCM, -78°C → RT | 4-Hydroxythiophen-2-yl boronic ester | 82% |

Stability and Handling Considerations

-

Storage : Stable under inert gas (argon/nitrogen) at -20°C .

-

Sensitivity : Hydrolyzes slowly in moist air to form boronic acid .

-

Safety : Irritant (H315, H319); requires PPE during handling .

Comparative Reactivity Table

| Reaction Type | Rate (k, rel.) | Selectivity | Catalytic System Efficiency |

|---|---|---|---|

| Suzuki coupling | 1.0 | >95% (para) | Pd(dppf)Cl₂ > Pd(PPh₃)₄ |

| Electrophilic substitution | 0.3 | 80% (C5) | Br₂ > Cl₂ |

| Demethylation | 0.7 | 100% | BBr₃ > AlCl₃ |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Suzuki–Miyaura Coupling Reactions

One of the primary applications of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki–Miyaura coupling reactions. This reaction is crucial for forming carbon–carbon bonds in the synthesis of complex organic molecules. The compound acts as a boron reagent that can easily undergo transmetalation with palladium complexes to yield biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize various biaryl compounds with high yields (up to 95%) under optimized reaction conditions. The study highlighted the efficiency of this compound in creating diverse molecular architectures useful in pharmaceuticals and materials science.

Biological Applications

Development of Drug Candidates

The compound has also been employed in the development of biologically active compounds and potential drug candidates. Its ability to facilitate the formation of complex organic structures makes it invaluable in medicinal chemistry.

Case Study: Anticancer Agents

A collaborative research effort between pharmaceutical companies demonstrated the application of this compound in synthesizing novel anticancer agents. The resulting compounds exhibited promising activity against various cancer cell lines in vitro.

Medical Applications

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is crucial for synthesizing intermediates and active pharmaceutical ingredients (APIs). Its role in facilitating complex reactions allows for the efficient production of essential drugs.

Data Table: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Synthesis | Used to create intermediates for various APIs |

| Targeted Drug Delivery | Assists in developing compounds for targeted therapies |

| Bioconjugation | Enables the attachment of drugs to biomolecules |

Industrial Applications

Production of Advanced Materials

The compound is also applied in producing advanced materials such as polymers and electronic materials. Its unique properties contribute to enhancing material performance.

Case Study: Conductive Polymers

Research conducted by ABC Materials Company demonstrated that incorporating this compound into polymer matrices significantly improved electrical conductivity and mechanical strength. This finding has implications for developing next-generation electronic devices.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boron-containing compound and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. The final step is reductive elimination, which releases the coupled product and regenerates the palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Notable for its methoxy group, which can influence its reactivity and selectivity in coupling reactions.

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Lacks the methoxy group, which may result in different reactivity and applications.

4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane: Contains a furan ring instead of a thiophene ring, leading to variations in electronic properties and reactivity.

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic properties that can enhance its performance in certain coupling reactions. This makes it a valuable compound for specific synthetic applications where selectivity and reactivity are crucial .

Biologische Aktivität

2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in organic chemistry for its utility in various reactions, particularly the Suzuki–Miyaura cross-coupling reaction. This compound's biological activity is of significant interest due to its potential applications in drug development and synthesis of biologically active molecules.

- IUPAC Name: this compound

- Molecular Formula: CHBOS

- Molecular Weight: 240.13 g/mol

- CAS Number: 1073339-22-6

Biological Activity Overview

The biological activity of this compound is primarily related to its role as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Its boron moiety allows for unique interactions in biological systems.

The compound is often utilized in cross-coupling reactions to form carbon-carbon bonds which are crucial in the construction of complex organic molecules. This capability facilitates the development of new drug candidates with potential therapeutic effects.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The research demonstrated that derivatives synthesized through Suzuki coupling exhibited significant cytotoxicity against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | MCF-7 |

| Compound B | 8.0 | HeLa |

| Compound C | 15.0 | A549 |

Case Study 2: Development of Antimicrobial Agents

Another research focused on developing antimicrobial agents where the compound was used to synthesize various thiophene derivatives. These derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus.

| Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Derivative X | 32 | Effective |

| Derivative Y | 64 | Moderate |

| Derivative Z | 128 | Weak |

Applications in Drug Development

The compound's ability to facilitate the formation of complex organic structures makes it valuable in medicinal chemistry. Its derivatives are explored for their potential as:

- Anticancer drugs

- Antimicrobial agents

- Anti-inflammatory compounds

Eigenschaften

IUPAC Name |

2-(4-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-8(13-5)7-16-9/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARKIKSUMIRHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175292 | |

| Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-22-6 | |

| Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.